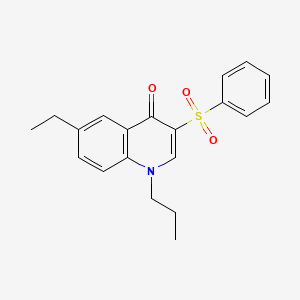![molecular formula C22H23N3O3S B2831798 N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide CAS No. 1135146-61-0](/img/structure/B2831798.png)
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for Receptor Characterization
The development of radioligands such as [3H]-MRE 2029-F20 provides a valuable tool for the pharmacological characterization of specific receptor subtypes, in this case, the human A2B adenosine receptors. This approach facilitates the study of receptor binding affinities and the density of receptor subtypes in different tissues, contributing to our understanding of receptor function in physiological and pathological states (Baraldi et al., 2004).
Synthesis of Schiff Base for Antimicrobial and Anti-inflammatory Applications
The synthesis of Schiff bases from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde demonstrates their potential as DNA gyrase B inhibitors, displaying significant antimicrobial, anti-inflammatory, and antioxidant activities. This highlights the role of chemical synthesis in developing new therapeutic agents targeting various pathogenic bacteria and inflammation-related diseases (Kate et al., 2018).
Coordination Complexes for Antioxidant Activity
The creation of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives showcases the impact of hydrogen bonding on self-assembly processes. These complexes demonstrate significant antioxidant activity, underlining the potential of coordination chemistry in developing novel antioxidants for therapeutic or nutritional applications (Chkirate et al., 2019).
Discovery and Development of Selective Adenosine Receptor Antagonists
The identification of 1,3-dipropyl-8-(1-phenylacetamide-1H-pyrazol-3-yl)-xanthine derivatives as highly potent and selective A(2B) adenosine receptor antagonists highlights the role of medicinal chemistry in the discovery of new therapeutic agents. These compounds provide insights into the design of selective drugs for targeting specific adenosine receptors, with implications for treating conditions such as inflammation and cancer (Tabrizi et al., 2008).
Pharmacological Evaluation of Novel Compounds
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions underscores the importance of integrating computational methods with pharmacological studies. This approach facilitates the rapid screening of novel compounds for a range of therapeutic applications, offering a pathway to identify promising candidates for further development (Faheem, 2018).
特性
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-16-14-20(25(24-16)19-12-13-29(27,28)15-19)23-22(26)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,14,19,21H,12-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJTUACGJGDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-2,2-diphenylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

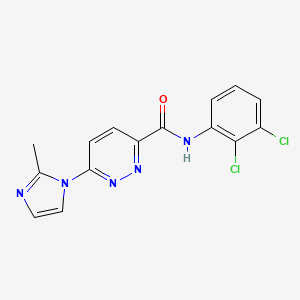
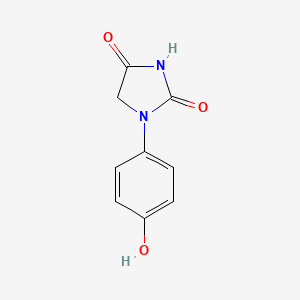
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)
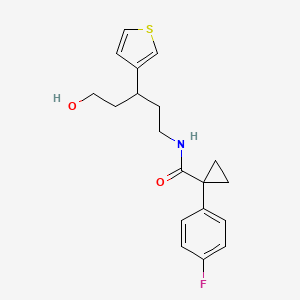

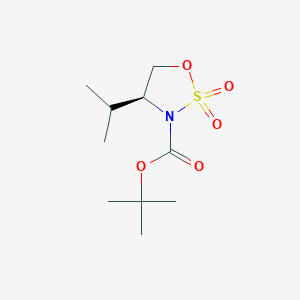

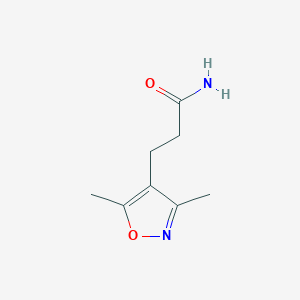
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2831729.png)
